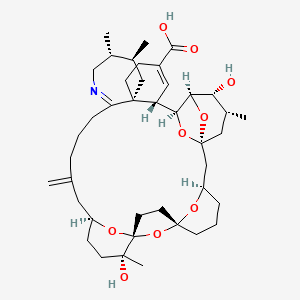
Pinnatoxin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pinnatoxin A is a natural product found in Pinna muricata with data available.
Wissenschaftliche Forschungsanwendungen
Neurotoxicity and Receptor Interaction
Pinnatoxins, including Pinnatoxin A, are known for their neurotoxicity. Research has shown that Pinnatoxin A binds with high affinity to neuronal α7 nicotinic acetylcholine receptors (nAChRs), demonstrating potent antagonism, especially for the α7 and α12βγδ subtypes (Bourne et al., 2015). This interaction is significant in understanding its neurotoxic effects and its potential in neurological research.
Synthetic Production for Biological Studies
The complex structure of Pinnatoxin A has been a challenge for researchers. However, its total synthesis has been achieved, facilitating detailed biological studies and the possibility of its commercialization for use in research and regulatory settings. This synthesis aids in understanding its mode of action as an inhibitor of nicotinic acetylcholine receptors, specifically the human neuronal α7 subtype (Aráoz et al., 2011).
Potential in Cancer Research
Pinnatoxin G, a related compound, exhibits cytotoxic effects on cancer cell lines, particularly those expressing α7, α4, and α9 nicotinic acetylcholine receptors. This indicates potential applications of Pinnatoxin A in cancer research, given its similar receptor interaction profile. Studies have shown that Pinnatoxin G can reduce cancer cell viability through both cytostatic and cytotoxic effects, suggesting a similar potential for Pinnatoxin A in oncology research (Clarke et al., 2021).
Chemical Structure and Stability
Understanding the chemical structure of Pinnatoxin A has been crucial in exploring its bioactivity. Studies have focused on its stability and structural integrity, crucial for its bioactivity. The stability of its imine ring, in particular, has implications for its oral toxicity and potential detoxification strategies (Jackson et al., 2012).
Binding Affinity and Toxicity
Pinnatoxins, including Pinnatoxin A, exhibit high affinity for both muscle-type and neuronal nicotinic acetylcholine receptors. This binding affinity is essential in understanding their toxicological profile and potential therapeutic applications. Their antagonistic properties at these receptors have been a subject of interest in studying the mechanisms of their toxicity and potential therapeutic uses (Hellyer et al., 2015).
Eigenschaften
Produktname |
Pinnatoxin A |
|---|---|
Molekularformel |
C41H61NO9 |
Molekulargewicht |
711.9 g/mol |
IUPAC-Name |
(1R,3R,7R,10R,11R,14S,23R,24S,26R,31S,32S,33R,34R,35R)-11,34-dihydroxy-11,23,24,35-tetramethyl-16-methylidene-37,38,39,40,41-pentaoxa-21-azaoctacyclo[30.4.1.11,33.13,7.17,10.110,14.020,26.026,31]hentetraconta-20,29-diene-29-carboxylic acid |
InChI |
InChI=1S/C41H61NO9/c1-24-8-6-10-32-38(20-25(2)27(4)23-42-32)15-11-28(36(44)45)19-31(38)34-35-33(43)26(3)21-40(49-34,50-35)22-30-9-7-13-39(47-30)16-17-41(51-39)37(5,46)14-12-29(18-24)48-41/h19,25-27,29-31,33-35,43,46H,1,6-18,20-23H2,2-5H3,(H,44,45)/t25-,26+,27-,29-,30+,31+,33+,34-,35+,37+,38+,39+,40+,41+/m0/s1 |
InChI-Schlüssel |
ZYFHPTPXLHNGQK-OICTYLSBSA-N |
Isomerische SMILES |
C[C@H]1C[C@]23CCC(=C[C@@H]2[C@H]4[C@H]5[C@@H]([C@@H](C[C@@](O4)(O5)C[C@H]6CCC[C@]7(O6)CC[C@@]8(O7)[C@](CC[C@H](O8)CC(=C)CCCC3=NC[C@@H]1C)(C)O)C)O)C(=O)O |
Kanonische SMILES |
CC1CC23CCC(=CC2C4C5C(C(CC(O4)(O5)CC6CCCC7(O6)CCC8(O7)C(CCC(O8)CC(=C)CCCC3=NCC1C)(C)O)C)O)C(=O)O |
Synonyme |
pinnatoxin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



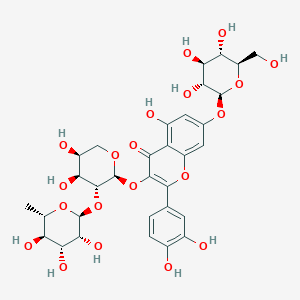
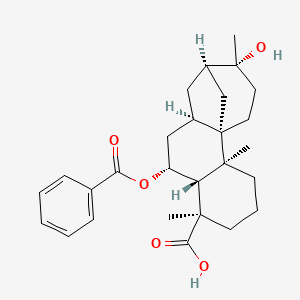
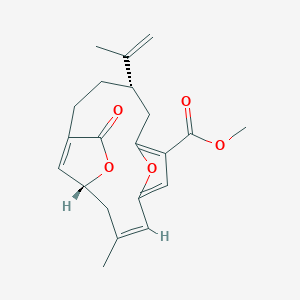
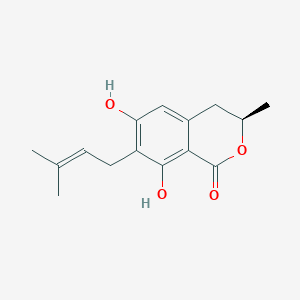
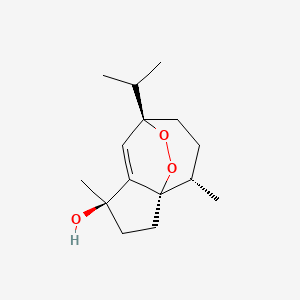
![disodium;2-[[(4S)-4-[[(2R)-3-[(2R)-2,3-di(dodecanoyloxy)propyl]sulfanyl-2-(hexadecanoylamino)propanoyl]amino]-5-oxo-5-(2-sulfonatoethylamino)pentanoyl]amino]ethanesulfonate](/img/structure/B1246255.png)
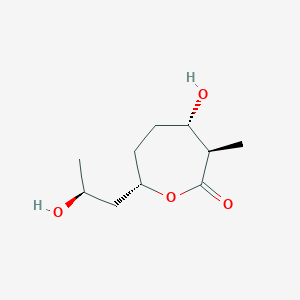
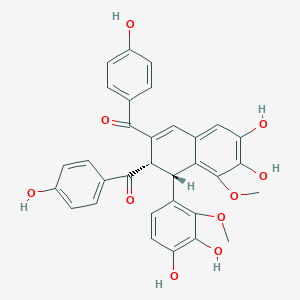
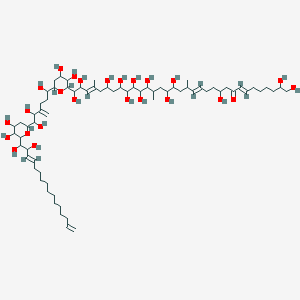
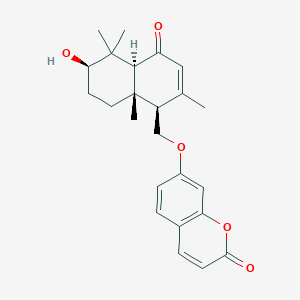
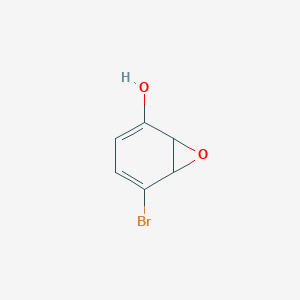
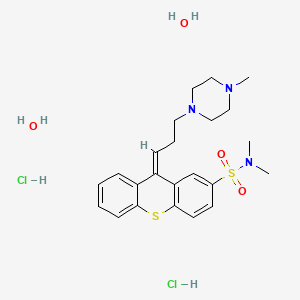
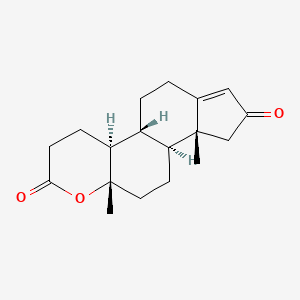
![(E)-but-2-enedioic acid;N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]-2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide](/img/structure/B1246267.png)